Molecular Weight Differentiation: Ortho-Biphenyl Substitution Increases MW by 44–90 Da vs. Common N-Aryl Analogs
The ortho-biphenyl substitution at the carboxamide nitrogen confers a molecular weight of 344.4 g/mol on the target compound [1]. In comparison, the N-(2-fluorophenyl) analog (CAS not specified in primary literature) and N-(2-bromophenyl) analog (CAS 1396881-67-6) bear significantly smaller N-aryl groups, resulting in molecular weights approximately 255–300 g/mol [2]. This ~44–90 Da increase reflects the steric bulk and extended π-surface of the biphenyl system, which is expected to influence both target binding energetics and passive membrane permeability. The target compound's XLogP3-AA of 3.6, topological polar surface area of 58.1 Ų, and single hydrogen bond donor further define a physicochemical profile consistent with orally bioavailable chemical space (Lipinski rule of 5 compliant) [3].
| Evidence Dimension | Molecular weight (g/mol) and logP |
|---|---|
| Target Compound Data | MW = 344.4 g/mol; XLogP3-AA = 3.6; HBD = 1; HBA = 4; TPSA = 58.1 Ų |
| Comparator Or Baseline | N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396881-67-6): MW ≈ 349.2 (estimated from C17H18BrN5O); N-(2-fluorophenyl) analog: estimated MW ≈ 255–270 |
| Quantified Difference | Biphenyl target MW is approximately 44–90 Da higher than mono-halophenyl analogs; TPSA identical within series (~58 Ų); XLogP3-AA 3.6 vs. estimated ~2.5–3.0 for mono-phenyl analogs |
| Conditions | Computed physicochemical properties from PubChem; XLogP3-AA algorithm; TPSA from Cactvs |
Why This Matters
Procurement decisions for screening libraries often prioritize compounds with differentiated physicochemical profiles; the higher MW and balanced logP of the biphenyl derivative make it a distinct chemotype for exploring sterically demanding binding pockets.
- [1] PubChem. (2026). Compound Summary for CID 71778486: N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. View Source
- [2] CAS 1396881-67-6: N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. Kuujia compound database. View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
